4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Synthetic Methodologies
Research has demonstrated innovative approaches to synthesize benzothiazole-based heterocycles, leveraging compounds similar to "4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide" for constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These serve as versatile building blocks for further chemical synthesis, highlighting their importance in the development of new heterocyclic compounds with potential biological activities (Darweesh et al., 2016).
Corrosion Inhibition
Another application involves the use of benzothiazole derivatives for corrosion inhibition. A study showed these compounds, closely related to "4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide", exhibit significant corrosion inhibiting effects against steel in acidic solutions. The study underscores the potential of these compounds in protecting industrial materials, offering a cost-effective solution to corrosion-related problems (Hu et al., 2016).
Electrophysiological Activity
Compounds structurally similar to "4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide" have been explored for their cardiac electrophysiological activities. Research in this domain indicates the viability of such compounds as selective class III agents, suggesting potential therapeutic applications in treating cardiac arrhythmias (Morgan et al., 1990).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of sulfonamide derivatives, showcasing the synthesis of novel compounds with significant activity against various bacterial and fungal species. This highlights the broad-spectrum antimicrobial potential of benzothiazole and sulfonamide-based compounds, which could inform the development of new antibiotics (Ghorab et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It often includes information on safe handling and disposal.
Future Directions
This involves speculating on potential future research directions. This could include potential applications of the compound, or new reactions it could be used in.
properties
IUPAC Name |
4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-5-12-23-17-11-10-16(28(4,25)26)13-18(17)27-20(23)21-19(24)14-6-8-15(9-7-14)22(2)3/h6-11,13H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVNTCBAIOACSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
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